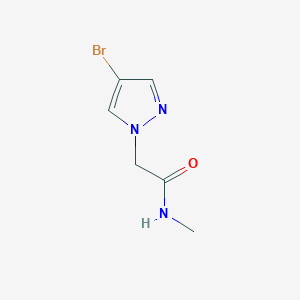

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a bromo substituent and an acetamide group in this compound suggests potential reactivity and utility in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of brominated precursors as key intermediates. For instance, 2-bromo-1-(1H-pyrazol-4-yl)ethanone has been reported as a versatile precursor for the synthesis of various heterocyclic compounds, including mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} . Although the specific synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is not detailed in the provided papers, similar brominated pyrazole compounds have been synthesized and used as precursors for further chemical transformations.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the pyrazole ring, and the overall molecular architecture. For example, the structures of newly synthesized pyrazole-containing compounds were established by elemental analysis, IR, NMR, and mass spectra . These methods would similarly be used to confirm the structure of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, often facilitated by the presence of reactive substituents such as bromo groups. These reactions can lead to the formation of novel heterocyclic compounds. For instance, the reaction of brominated pyrazole derivatives with thioureas, thioamides, and aminotriazolethiol has been reported to yield new thiazoles and triazolothiadiazines . The bromo group in 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide would likely make it a suitable candidate for similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a bromo group and an acetamide moiety would affect these properties, potentially increasing the compound's reactivity due to the electrophilic nature of the bromine atom. The acetamide group could also influence the compound's hydrogen bonding capability, solubility in organic solvents, and overall stability. While the specific properties of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide are not provided, analogous compounds have been characterized to determine their suitability for use in further chemical syntheses .

科学的研究の応用

Cytoprotective and Anti-Ulcer Activity

Researchers have explored the potential of 1H-pyrazol-1-yl derivatives in the development of cytoprotective agents, particularly for their anti-ulcerative properties. For example, certain 1H-pyrazol-1-ylpyrimidine derivatives have demonstrated strong inhibitory effects on ulcers induced by various stressors in rats, alongside displaying low acute toxicity (Ikeda et al., 1996). Another study highlighted the potent cytoprotective effects of bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, with compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine showing promising results for treating gastric mucosal ulcers (Ikeda et al., 1997).

Antinociceptive and Anti-Inflammatory Properties

The antinociceptive effects of pyrazolyl-thiazole derivatives have been investigated, revealing significant dose-dependent antinociception without nonspecific motor effects. This suggests a potential for developing non-opioid pain management therapies (Prokopp et al., 2006). Additionally, new pyrazole derivatives have been assessed for their analgesic, anti-inflammatory, and vasorelaxant effects, showing promise in reducing pain and inflammation while exhibiting a safe toxicity profile (Oliveira et al., 2017).

Neuroprotective and Neurogenesis Effects

The role of cannabinoid receptors in regulating neurogenesis has been explored, with studies indicating that CB1 cannabinoid receptors may promote neurogenesis in the adult brain. Antagonists of these receptors have been shown to paradoxically increase neurogenesis, revealing a complex interaction that could inform future neuroprotective therapies (Jin et al., 2004).

Anticancer Potential

Compounds related to 1H-pyrazol-1-yl have been evaluated for their anticancer activity, particularly as tubulin polymerization inhibitors. Studies have revealed that certain derivatives show encouraging anticancer activity along with significant tissue distribution, potentially offering a new avenue for cancer treatment (Fan et al., 2018).

作用機序

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their therapeutic potential .

Mode of Action

Based on the structural similarity to imidazole compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Imidazole compounds, which share structural similarity, have been reported to affect various biochemical pathways, including inflammatory pathways, bacterial cell wall synthesis, and dna replication .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

将来の方向性

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHACBMAWLNUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598856 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide | |

CAS RN |

1179904-89-2 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)